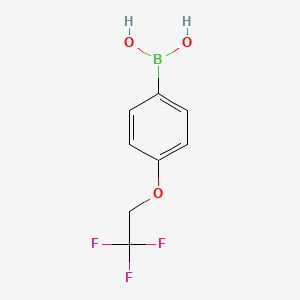

4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRAMTYYMNLVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655550 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886536-37-4 | |

| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(2,2,2-trifluoroethoxy)phenylboronic Acid

This compound is a pivotal building block in contemporary drug discovery and materials science. The incorporation of the 2,2,2-trifluoroethoxy moiety onto a phenylboronic acid scaffold imparts unique and highly desirable properties to target molecules. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance critical pharmacokinetic parameters such as lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy of drug candidates.[1] Boronic acids, and their corresponding esters, are exceptionally versatile intermediates, most notably for their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a Nobel Prize-winning method for constructing carbon-carbon bonds.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The most reliable and frequently employed strategy for synthesizing this compound is a two-step sequence. This approach begins with the synthesis of an aryl bromide intermediate, which is then converted to the target boronic acid via a low-temperature lithiation-borylation protocol. This method offers high yields and a clean conversion, making it suitable for both laboratory-scale and larger-scale preparations.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1-(2,2,2-trifluoroethoxy)benzene

The initial step involves the formation of an ether linkage between a phenol and a trifluoroethyl source. A modified Williamson ether synthesis is the most direct approach.

Reaction Principle & Mechanistic Insight

This synthesis proceeds via a nucleophilic substitution reaction. 4-bromophenol is deprotonated by a strong base, typically sodium hydride (NaH), to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic trifluoroethyl source. While reagents like 2,2,2-trifluoroethyl triflate are highly effective, a common and cost-effective alternative involves the in situ generation of a reactive species from 2,2,2-trifluoroethanol, often facilitated by a copper catalyst. An alternative route uses 1,4-dibromobenzene and 2,2,2-trifluoroethanol with a copper catalyst, which is also a viable method.[3] For this guide, we will focus on the reaction starting from 4-bromophenol due to its widespread availability and high efficiency.

Experimental Protocol: Trifluoroethylation of 4-Bromophenol

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Bromophenol | 173.01 | 10.0 g | 57.8 | 1.0 |

| Sodium Hydride (60% disp.) | 40.00 | 2.77 g | 69.4 | 1.2 |

| 2,2,2-Trifluoroethyl triflate | 232.10 | 14.7 g | 63.6 | 1.1 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

Procedure

-

Inert Atmosphere: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.77 g, 69.4 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution. DMF is an excellent polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the phenoxide.

-

Reaction Initiation: After stirring at 0 °C for 30 minutes, add 2,2,2-trifluoroethyl triflate (14.7 g, 63.6 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-bromo-1-(2,2,2-trifluoroethoxy)benzene as a colorless oil.

Part 2: Synthesis of this compound

This transformation is the core of the synthesis, converting the chemically robust aryl bromide into the versatile arylboronic acid. The lithiation-borylation sequence is a powerful tool for this purpose.[4]

Reaction Principle & Mechanistic Insight

The process hinges on a halogen-metal exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), rapidly and selectively replaces the bromine atom on the aromatic ring at very low temperatures (-78 °C) to form an aryllithium intermediate. This highly nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate, forming a boronate complex.[5] This complex is then hydrolyzed under acidic conditions to yield the final boronic acid.

Caption: Key stages of the lithiation-borylation reaction sequence.

Experimental Protocol: Lithiation-Borylation

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Bromo-1-(trifluoroethoxy)benzene | 255.03 | 10.0 g | 39.2 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.2 mL | 43.1 | 1.1 |

| Triisopropyl borate | 188.08 | 9.9 mL | 43.1 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

Procedure

-

Setup for Anhydrous Conditions: Assemble a flame-dried 500 mL three-neck round-bottom flask with a stir bar, thermometer, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Solution: Add 4-bromo-1-(2,2,2-trifluoroethoxy)benzene (10.0 g, 39.2 mmol) to the flask and dissolve it in 150 mL of anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Trustworthiness Note: Maintaining a temperature at or below -75 °C is absolutely critical. Warmer temperatures can lead to side reactions, including decomposition of the aryllithium intermediate or reaction with the solvent. Slowly add n-butyllithium (2.5 M in hexanes, 17.2 mL, 43.1 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (9.9 mL, 43.1 mmol) dropwise over 15 minutes. Causality Note: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to undergoing a second addition. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the stationary phase to form boroxine anhydrides.[5]

Purification Strategy

-

Recrystallization: The most effective method for purification is often recrystallization. The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and then a non-solvent (e.g., hexane) can be added until turbidity is observed.[6] Cooling the mixture slowly will afford the pure boronic acid as a white crystalline solid.

-

Acid/Base Extraction: An alternative purification involves dissolving the crude material in diethyl ether and extracting it into an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.[7] The aqueous layer is then washed with ether to remove non-acidic impurities, and finally, the aqueous layer is re-acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[7]

Characterization

The identity and purity of the final product, this compound (CAS: 886536-37-4), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[8]

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl systems.[9][10]

General Principle

The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium(0) catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. This compound 95% | CAS: 886536-37-4 | AChemBlock [achemblock.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

physicochemical properties of 4-(2,2,2-trifluoroethoxy)phenylboronic acid

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenylboronic Acid

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a specialized arylboronic acid that has emerged as a significant tool for researchers in medicinal chemistry and materials science. The strategic placement of a trifluoroethoxy group on the phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. This modification enhances lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1] Boronic acids are generally stable, easy to handle, and exhibit low toxicity, positioning them as crucial intermediates in organic synthesis.[2][3] This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and practical applications of this important reagent, grounded in established scientific principles and experimental data.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical parameters for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 886536-37-4 | [4][5][6] |

| Molecular Formula | C₈H₈BF₃O₃ | [4][6] |

| Molecular Weight | 219.96 g/mol | [4] |

| IUPAC Name | [4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | [4][6] |

| Melting Point | 191-194 °C | [7] |

| Boiling Point | 297.1 ± 50.0 °C (Predicted) | [7] |

| Density | 1.35 ± 0.1 g/cm³ | [5][7] |

| pKa | 8.58 ± 0.16 | [7] |

| Appearance | White to off-white crystalline powder | [8] |

Part 2: Structural Analysis and Solution Behavior

Molecular Structure and Acidity (pKa)

The functionality of this compound is intrinsically linked to its molecular structure. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which confers its Lewis acidic character.[2] In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate form.

The acidity, or pKa, is a critical parameter as it dictates the equilibrium between these two forms at a given pH. The pKa of 8.58 for this compound is slightly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[2][7] This increased acidity is attributed to the electron-withdrawing nature of the para-trifluoroethoxy substituent, which stabilizes the anionic boronate species. This modulation of Lewis acidity is crucial for applications such as carbohydrate sensing and for influencing the kinetics of transmetalation in cross-coupling reactions.[9][10]

Solubility Profile

The solubility of a reagent dictates the choice of solvent systems for reactions and purification. While specific quantitative data for this compound is not extensively published, a qualitative profile can be inferred from its structure and the behavior of analogous compounds. Phenylboronic acids are generally soluble in polar organic solvents.[2] The trifluoroethoxy group, while increasing lipophilicity, can also engage in hydrogen bonding, leading to a nuanced solubility profile.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can hydrogen bond with the boronic acid protons, and the overall polarity is compatible.[2] |

| Alcohols | Methanol, Ethanol | Soluble | Polar, protic solvents that readily solvate the boronic acid functional group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Offers moderate polarity suitable for dissolving the compound.[11] |

| Aprotic Polar | Acetone, Acetonitrile (ACN) | Soluble | These solvents are polar enough to dissolve the boronic acid without reacting with it under standard conditions.[11] |

| Hydrocarbons | Hexanes, Toluene | Poorly Soluble to Insoluble | The high polarity of the boronic acid group makes it incompatible with nonpolar solvents.[2] |

| Water | H₂O | Slightly Soluble | While the boronic acid group can interact with water, the fluorinated aryl portion is hydrophobic. Fluorinated substituents often decrease aqueous solubility compared to their non-fluorinated analogs.[12] |

Stability, Storage, and Handling

Proper handling and storage are paramount to preserving the integrity of boronic acids. Two primary degradation pathways are of concern: dehydration to form boroxines and oxidation.

-

Dehydration: Like other boronic acids, this compound can undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[13] This process can be reversed by the addition of water. For quantitative applications like Suzuki-Miyaura coupling, the presence of boroxine is often inconsequential as it readily hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative, self-validating methodology for using this compound in a Suzuki-Miyaura coupling reaction. The choice of catalyst, base, and solvent is critical for achieving high yields.

Objective: To synthesize 4'-[4-(2,2,2-trifluoroethoxy)phenyl]acetophenone via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.05 eq)

-

4-Bromoacetophenone (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 eq)

-

Toluene/Water (10:1 v/v)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone, this compound, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The use of a bulky, electron-rich phosphine ligand like SPhos is known to facilitate the oxidative addition and reductive elimination steps, improving reaction efficiency. [14]4. Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting 4-bromoacetophenone is a key indicator of reaction completion.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Part 4: Broader Applications in Research and Development

The unique properties conferred by the trifluoroethoxy group make this boronic acid a valuable component in several areas of research.

-

Drug Discovery: The -OCH₂CF₃ group is often used as a bioisostere for other functional groups to enhance metabolic stability and improve cell membrane permeability. Its lipophilic nature can increase the binding affinity of a drug candidate to its target protein. [1][15]* Agrochemicals: Similar to pharmaceuticals, the trifluoro- Efficacy and persistence of herbicides and pesticides can be improved by the moiety. [1]* Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and functional coatings. The trifluoroethoxy group can impart desirable properties such as increased thermal stability and chemical resistance. [1]

Conclusion

This compound is more than just a synthetic intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, particularly its modulated acidity and stability, combined with its robust performance in Suzuki-Miyaura cross-coupling, make it an indispensable reagent. For researchers and scientists, a deep understanding of its characteristics—from solubility and stability to reactivity protocols—is the key to unlocking its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Retrieved from [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]Phenylboronic-Acids%3A-Structures%2C-Adamczyk-Wo%C5%BAniak-Gozdalik/b5a513515822e176326e64d04838424268953112)

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Soares, M. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved from [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. National Institutes of Health. Retrieved from [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Retrieved from [Link]

-

Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Li, Y., et al. (2023). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science. Retrieved from [Link]

-

Czerwinski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | C8H8BF3O3 | CID 43145300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 6. This compound 95% | CAS: 886536-37-4 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 14. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 4-(2,2,2-trifluoroethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Modern Chemistry

For Immediate Release

A Deep Dive into a Key Building Block for Pharmaceutical and Materials Science Innovation

This technical guide provides an in-depth analysis of 4-(2,2,2-trifluoroethoxy)phenylboronic acid, a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core attributes, synthesis, and pivotal role in advancing pharmaceutical and materials science research.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, onto the phenylboronic acid scaffold imparts unique and highly desirable properties to the resulting molecules. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are of paramount importance in the design of novel pharmaceuticals and advanced materials.

This guide focuses on this compound, a reagent that has garnered significant interest for its potential to introduce the trifluoroethoxy moiety into a wide array of molecular architectures.

Core Compound Profile

CAS Number: 886536-37-4

Molecular Formula: C₈H₈BF₃O₃

Molecular Weight: 219.95 g/mol

Chemical Structure

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 4-position and a 2,2,2-trifluoroethoxy group [-OCH₂CF₃] at the 1-position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 191-194 °C | [1] |

| Density | 1.35 g/cm³ | [1] |

| pKa | 8.58 ± 0.16 (Predicted) | [1] |

| Appearance | White solid | [2] |

| SMILES | OB(O)c1ccc(OCC(F)(F)F)cc1 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard or organolithium-mediated reaction starting from the corresponding aryl bromide, 4-bromo-1-(2,2,2-trifluoroethoxy)benzene. This method is a standard and effective route for the preparation of various arylboronic acids.[3][4]

Synthesis Workflow

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the synthesis of arylboronic acids.[5]

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromo-1-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[6][7][8] This palladium-catalyzed reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active compounds and functional materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for specific substrates.[6][9]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluoroethoxy group make this compound a valuable reagent in both pharmaceutical and materials science research.[10][11][12]

Pharmaceutical Applications

The incorporation of the trifluoroethoxy moiety can significantly enhance the pharmacological profile of a drug candidate.[11] Key benefits include:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug.

-

Enhanced Lipophilicity: The trifluoroethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

While specific drug examples synthesized using this exact reagent are proprietary, its utility is evident in the synthesis of analogs of known bioactive scaffolds where improved pharmacokinetic properties are desired.

Materials Science Applications

In materials science, the introduction of fluorinated groups can lead to materials with enhanced properties.[13][14][15][16] The use of this compound in the synthesis of polymers and other materials can impart:

-

Thermal Stability: Fluorinated polymers often exhibit high thermal stability.

-

Chemical Resistance: The inertness of the C-F bond contributes to resistance against chemical degradation.

-

Hydrophobicity and Oleophobicity: The trifluoroethoxy group can create surfaces with low surface energy, leading to water and oil repellency.

-

Unique Electronic Properties: The strong dipole moment of the C-F bond can influence the electronic properties of organic semiconductors and other functional materials.

Conclusion

This compound is a strategically important building block for modern organic synthesis. Its ability to introduce the trifluoroethoxy group via the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a powerful tool for chemists in the pharmaceutical and materials science industries. The unique properties imparted by the fluorinated substituent offer a rational approach to tuning the metabolic stability, lipophilicity, and other key characteristics of target molecules, thereby accelerating the development of new drugs and advanced materials.

References

- Borauh, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 119-125.

-

ScienceDaily. (2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]

- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922.

- Schierle, S., et al. (2021).

- Silva, F., et al. (2020).

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

- Böhme, S., et al. (2009). Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins.

- Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Current Medicinal Chemistry, 29(1), 136-150.

- Kim, H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3636-3654.

-

Sparrow. (2023, November 7). Can Phenylboronic Acid be used in material science?. Retrieved from [Link]

- ResearchGate. (2023, December 22).

-

Semantic Scholar. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. youtube.com [youtube.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. rsc.org [rsc.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jnsparrowchemical.com [jnsparrowchemical.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1H NMR and 13C NMR data for 4-(2,2,2-trifluoroethoxy)phenylboronic acid

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of 4-(2,2,2-trifluoroethoxy)phenylboronic acid

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions. The incorporation of the trifluoroethoxy group (-OCH₂CF₃) imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. A thorough structural characterization is paramount for ensuring the quality and reactivity of this reagent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic compounds in solution.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation is grounded in fundamental NMR principles and comparative data from structurally related analogs, offering a field-proven framework for spectral analysis.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to show well-defined signals corresponding to the aromatic protons, the methylene protons of the trifluoroethoxy moiety, and the labile boronic acid protons.

Aromatic Region: A Classic AA'BB' System

The para-substitution on the phenyl ring by the boronic acid [-B(OH)₂] and the trifluoroethoxy [-OCH₂CF₃] groups creates a plane of symmetry. This results in two sets of chemically equivalent protons, giving rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

-

Protons H-2 and H-6 (ortho to the boronic acid): The boronic acid group exerts a moderate electron-withdrawing effect, which deshields the adjacent protons. Consequently, the signal for H-2 and H-6 is expected to appear in the downfield region of the aromatic spectrum, predicted to be around δ 7.8-8.0 ppm .

-

Protons H-3 and H-5 (ortho to the trifluoroethoxy group): The oxygen atom of the trifluoroethoxy group has an electron-donating resonance effect, which shields the neighboring protons. This results in an upfield shift for the H-3 and H-5 signal, predicted to be in the range of δ 7.0-7.2 ppm .

-

Coupling Constants: The coupling between these adjacent aromatic protons (³JHH) is expected to be in the typical range of 7-9 Hz, leading to the doublet appearance of these signals.

Aliphatic Region: The Signature Methylene Quartet

The trifluoroethoxy group provides a highly characteristic signal.

-

Methylene Protons (-OCH₂CF₃): These protons are flanked by an electronegative oxygen atom and the strongly electron-withdrawing trifluoromethyl group. This environment causes significant deshielding. Furthermore, the two methylene protons are coupled to the three equivalent fluorine atoms of the CF₃ group, resulting in a well-defined quartet. The chemical shift is predicted to be in the δ 4.4-4.6 ppm region, with a proton-fluorine coupling constant (³JHF) of approximately 8-10 Hz.

Labile Protons: The Boronic Acid Group

-

Boronic Acid Protons [-B(OH)₂]: The chemical shift of the two hydroxyl protons of the boronic acid is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal typically appears as a broad singlet and can be found over a wide range, from δ 5.0 to 8.5 ppm . In protic solvents or in the presence of moisture, this signal may broaden significantly or even exchange with the solvent, rendering it unobservable.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the molecule's symmetry, six distinct carbon signals are expected.

Aromatic Carbons

-

C-1 (ipso-Carbon bearing the boronic acid): The carbon atom directly attached to the boron atom is often observed as a broad signal due to the quadrupolar nature of the boron nucleus. Its chemical shift is predicted to be around δ 130-135 ppm .

-

C-2 and C-6: These carbons, adjacent to the boronic acid group, are predicted to resonate at approximately δ 135-137 ppm .

-

C-3 and C-5: Influenced by the electron-donating oxygen, these carbons are shielded and expected to appear upfield, around δ 114-116 ppm .

-

C-4 (ipso-Carbon bearing the trifluoroethoxy group): This carbon is significantly deshielded due to its attachment to the electronegative oxygen atom and is predicted to have a chemical shift in the range of δ 160-162 ppm .

Trifluoroethoxy Carbons

-

Methylene Carbon (-OCH₂CF₃): The methylene carbon is expected to appear at approximately δ 65-68 ppm . It will likely appear as a quartet due to coupling with the three fluorine atoms (²JCF).

-

Trifluoromethyl Carbon (-OCH₂CF₃): This carbon signal is a key identifier. It appears as a prominent quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF), which is typically around 270-280 Hz. The chemical shift is predicted to be in the region of δ 123-125 ppm .

Summary of Predicted NMR Data

The following table provides a consolidated overview of the predicted ¹H and ¹³C NMR data for this compound.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.8 - 8.0 | Doublet | ~8 |

| H-3, H-5 | 7.0 - 7.2 | Doublet | ~8 |

| -OCH₂CF₃ | 4.4 - 4.6 | Quartet | ³JHF ≈ 8-10 |

| -B(OH)₂ | 5.0 - 8.5 | Broad Singlet | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | 130 - 135 | - | - |

| C-2, C-6 | 135 - 137 | - | - |

| C-3, C-5 | 114 - 116 | - | - |

| C-4 | 160 - 162 | - | - |

| -OCH₂CF₃ | 65 - 68 | Quartet (small) | ²JCF |

| -OCH₂CF₃ | 123 - 125 | Quartet (large) | ¹JCF ≈ 270-280 |

Experimental Protocol for NMR Acquisition

This section outlines a robust, self-validating protocol for the acquisition of high-resolution NMR spectra for this compound.

Sample Preparation

-

Solvent Choice: Select a high-purity deuterated solvent that readily dissolves the analyte. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons.

-

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing. A clear, particulate-free solution is essential for high-quality spectra.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

¹H NMR Parameters:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30° pulse to allow for shorter relaxation delays.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans, to be adjusted based on signal-to-noise.

-

-

¹³C NMR Parameters:

-

Experiment: 1D carbon experiment with proton decoupling.

-

Pulse Angle: 30° pulse.

-

Spectral Width: ~250 ppm, centered around 125 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds (longer delay to ensure quantitative observation of all carbons, including the ipso-carbons).

-

Number of Scans: ≥1024 scans to achieve adequate signal-to-noise.

-

Structural Diagram and Atom Numbering

The logical relationship between the structure and its NMR signals is visualized below, with atom numbering corresponding to the assignments in this guide.

Caption: Numbering scheme for this compound.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer-Verlag. [Link]

An In-depth Technical Guide to the Safe Handling of 4-(2,2,2-trifluoroethoxy)phenylboronic Acid

This guide provides comprehensive safety protocols and handling instructions for 4-(2,2,2-trifluoroethoxy)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, expert insights, and best practices to ensure the safe and effective use of this valuable reagent.

Introduction: Understanding the Compound

This compound is an organoboron compound increasingly utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its trifluoroethoxy substituent can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules, making it a valuable asset in medicinal chemistry. However, as with all boronic acids, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure laboratory safety.

This guide is built on the principle of self-validating systems, where each procedural step is justified by established safety principles and data from structurally related compounds. While a specific Material Safety Data Sheet (MSDS) for this compound is not always readily available, the safety profile can be reasonably inferred from data on similar phenylboronic acid derivatives.[1]

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, this compound should be handled as a substance with the following potential hazards[2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4][5]

-

Skin Irritation (Category 2): Causes skin irritation.[2][6][7][8][9]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][6][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][6][9]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][10]

Data Summary Table: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][6][7][8][9] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[2][6][9] |

Safe Handling and Storage: A Proactive Approach

Adherence to rigorous handling and storage protocols is the cornerstone of safety when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls and appropriate PPE.

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][11]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[11] A full-face shield is recommended when there is a risk of splashing.[11]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11] Gloves should be inspected before use and changed immediately if contaminated.[12]

-

Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[12] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[11]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Step-by-Step Handling Protocol

-

Preparation: Before commencing work, ensure that a safety shower and eyewash station are readily accessible.[11] The work area within the fume hood should be clean and uncluttered.

-

Donning PPE: Put on all required personal protective equipment as outlined above before handling the chemical.[12]

-

Weighing and Transfer:

-

Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring.

-

Post-Handling:

-

Clean the work area thoroughly to remove any residual chemical.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

-

Decontaminate all equipment used.

-

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.[11]

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[11]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[11]

-

Report: Report the spill to the appropriate safety personnel.[11]

Disposal Considerations

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[11]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6]

-

Do not allow the product to enter drains.[3]

Toxicological and Physical Properties

While specific toxicological data for this compound is limited, the following information for the general class of phenylboronic acids is relevant.

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

-

Symptoms of Exposure: Skin contact may result in inflammation, itching, scaling, reddening, or blistering.[3] Eye contact will cause irritation. Inhalation of dust may irritate the respiratory tract. Ingestion is expected to be harmful.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H8BF3O3 |

| Molecular Weight | 219.96 g/mol [2] |

| Appearance | Solid (likely a white to off-white powder) |

| Solubility | Information not readily available, but likely soluble in many organic solvents. |

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of a typical laboratory workflow involving this compound, with integrated safety checkpoints.

Caption: A flowchart illustrating the key stages and integrated safety measures for handling this compound.

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a commitment to rigorous safety protocols, researchers can confidently and safely harness its synthetic utility. This guide provides a framework for safe handling, but it is incumbent upon every scientist to exercise due diligence and sound judgment in the laboratory.

References

- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.

- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.

- BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Trifluoromethylphenylboronic acid.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Isobutoxy-2-(trifluoromethyl)phenylboronic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylphenylboronic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,6-Dimethylphenylboronic acid.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylboronic Acid.

- PubChem. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid.

- CymitQuimica. (2025). SAFETY DATA SHEET: 2-(2.2.2-Trifluoroethoxy)phenylboronic acid.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid.

- Chem-Impex International Inc. (2013). MSDS of 4-(Trifluoromethyl)phenylboronic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Phenylboronic acid.

- DC Fine Chemicals. (2024). 110140 - Phenylboronic acid - Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Biphenylboronic acid.

- Fisher Scientific. (2022). SAFETY DATA SHEET: 4-Trifluoromethoxyphenylboronic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | C8H8BF3O3 | CID 43145300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Introduction: Bridging Fluorine Chemistry and Boron-Based Synthesis

An In-Depth Technical Guide to Trifluoroethoxyphenylboronic Acids: Synthesis, Properties, and Applications

Trifluoroethoxyphenylboronic acids represent a sophisticated class of chemical reagents at the intersection of organofluorine chemistry and organoboron synthesis. These molecules merge the versatile reactivity of the boronic acid group with the unique physicochemical properties imparted by the 2,2,2-trifluoroethoxy substituent. The boronic acid moiety, -B(OH)₂, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision.[1][2][3] Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them vital building blocks in synthetic chemistry.[4][5]

Simultaneously, the trifluoroethoxy group (-OCH₂CF₃) offers a powerful tool for modulating molecular properties in drug discovery and materials science. Unlike a direct trifluoromethyl (-CF₃) substituent, the ether linkage provides conformational flexibility while the terminal CF₃ group significantly increases lipophilicity and can enhance metabolic stability by blocking potential sites of oxidation. This strategic incorporation of fluorine can improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive overview of trifluoroethoxyphenylboronic acids, detailing their synthesis, fundamental properties, and key applications. It is intended for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical, field-proven insights.

Physicochemical Properties and Structural Characteristics

The properties of trifluoroethoxyphenylboronic acids are dictated by the interplay between the phenyl ring, the Lewis acidic boronic acid group, and the electron-withdrawing trifluoroethoxy substituent.

Acidity and Reactivity

Phenylboronic acids are mild Lewis acids, not Brønsted acids.[4][6] Their acidity, and consequently their reactivity, is heavily influenced by substituents on the aromatic ring. The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This effect is expected to increase the Lewis acidity of the boron center, which is crucial for applications in both cross-coupling reactions and chemical sensing.

-

Meta and Para Isomers : For the meta and para isomers, the strong inductive effect of the -OCF₃ group leads to a significant increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid.[6] A similar trend is anticipated for the -OCH₂CF₃ group.

-

Ortho Isomer : The ortho isomer is an exception. An intramolecular hydrogen bond can form between a hydroxyl group of the boronic acid and the ether oxygen of the substituent.[6][7] This interaction stabilizes the neutral form of the molecule, making it a weaker Lewis acid compared to the other isomers and even unsubstituted phenylboronic acid.[6]

Structural Features in the Solid State

In the solid state, arylboronic acids typically form hydrogen-bonded dimers.[6][7] X-ray diffraction studies on ortho- and para-(trifluoromethoxy)phenylboronic acid confirm this dimeric structure, which represents a fundamental structural motif.[6][7] It is highly probable that trifluoroethoxyphenylboronic acids adopt similar dimeric arrangements in their crystalline form.

| Property | 2-(2,2,2-Trifluoroethoxy)phenylboronic acid | 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | 4-(2,2,2-Trifluoroethoxy)phenylboronic acid |

| Molecular Formula | C₈H₈BF₃O₃ | C₈H₈BF₃O₃ | C₈H₈BF₃O₃ |

| Molecular Weight | 219.95 g/mol [9] | 219.95 g/mol | 219.95 g/mol |

| Appearance | Solid[9] | Solid | Data not available |

| Anticipated Acidity Trend | Weakest Lewis Acid (due to potential intramolecular H-bonding) | Stronger Lewis Acid (due to inductive effect) | Strongest Lewis Acid (due to inductive effect) |

Synthesis and Characterization

The synthesis of arylboronic acids is a well-established field, with several robust methods available. These general strategies are directly applicable to the preparation of trifluoroethoxyphenylboronic acid isomers.

General Synthetic Workflow

The most common and reliable method involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.

Caption: General synthetic workflow for trifluoroethoxyphenylboronic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on standard procedures for arylboronic acid synthesis.[4][5][10] Causality: The use of a Grignard reagent (formed in situ from the corresponding aryl bromide and magnesium) creates a nucleophilic aryl species. This nucleophile attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the borate ester. The final step is an acidic workup, which hydrolyzes the boronate ester to the desired boronic acid.

Materials:

-

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Diethyl ether

Procedure:

-

Grignard Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-4-(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, allow the reaction to proceed at a gentle reflux until the magnesium is consumed.

-

Borate Quench: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF, maintaining the internal temperature below -70 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or by performing a liquid-liquid extraction with a basic aqueous solution followed by re-acidification to precipitate the pure boronic acid.

Characterization: The final product should be characterized using standard spectroscopic methods. A study on analogous (trifluoromethoxy)phenylboronic acids utilized ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, which are all applicable here.[6][7][8]

Key Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The premier application of trifluoroethoxyphenylboronic acids is in Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl structures and other C(sp²)-C(sp²) bonds.[1][2] These compounds serve as the source of the trifluoroethoxyphenyl moiety.

Mechanism and Rationale: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The base converts the boronic acid to a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium(II) intermediate. The electron-withdrawing nature of the trifluoroethoxy group can influence the transmetalation rate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical and Biological Sensors

Boronic acids are widely used in the design of chemical sensors, particularly for carbohydrates like glucose.[10][11][12][13] This functionality stems from their ability to reversibly form stable cyclic esters with molecules containing 1,2- or 1,3-diols.[11][13][14]

Sensing Mechanism: The binding event converts the boron center from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral geometry.[11] This change can be transduced into a detectable signal (e.g., a change in fluorescence or an electrochemical response).[11][12][13][15] For sensing applications at physiological pH (~7.4), the pKa of the boronic acid is critical.[16] The introduction of the electron-withdrawing trifluoroethoxy group is a key strategy to lower the pKa, making these reagents highly valuable for developing sensors that operate under biological conditions.[16]

Caption: Reversible binding of a boronic acid with a diol to form a cyclic boronate ester.

Building Blocks in Drug Discovery

The incorporation of boronic acids into drug candidates has gained significant traction, highlighted by the FDA approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[5][17] Trifluoroethoxyphenylboronic acids serve as valuable starting materials for synthesizing more complex molecules. The trifluoroethoxy group is often introduced to enhance metabolic stability and tune lipophilicity, which are critical parameters for optimizing a compound's drug-like properties.[17] Their use as precursors allows for the late-stage introduction of this beneficial moiety via Suzuki-Miyaura coupling, providing flexibility in the drug design process.

Conclusion and Future Outlook

Trifluoroethoxyphenylboronic acids are highly functionalized reagents that offer significant advantages in modern chemical synthesis and development. The combination of the synthetically versatile boronic acid handle with the property-enhancing trifluoroethoxy group makes them valuable tools for creating complex biaryl systems, developing advanced chemical sensors, and building novel pharmaceutical agents. Future research will likely focus on expanding the library of substituted analogues, exploring their utility in other transition-metal-catalyzed reactions, and integrating them into materials with unique electronic or biological properties. As the demand for precision and efficiency in molecular design continues to grow, the strategic application of reagents like trifluoroethoxyphenylboronic acids will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2,2,2-Trifluoroethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sites.pitt.edu [sites.pitt.edu]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenylboronic Acid: Synthesis, Commercial Availability, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(2,2,2-trifluoroethoxy)phenylboronic acid, a versatile and increasingly important building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. We will explore its unique properties conferred by the trifluoroethoxy group, detail its commercial availability, and present a comprehensive analysis of its synthesis and applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a practical resource for researchers, offering insights into experimental design, reaction optimization, and quality control.

Introduction: The Rise of Fluorinated Boronic Acids in Drug Discovery

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, serve as a critical gateway for introducing diverse aryl and heteroaryl scaffolds into complex molecules.[2][3]

The strategic placement of a 2,2,2-trifluoroethoxy group on the phenylboronic acid core, as in the case of this compound, offers a compelling combination of these two powerful concepts. This substituent can modulate the electronic and steric properties of the boronic acid, influencing its reactivity and the characteristics of the final products. This guide will delve into the specifics of this valuable reagent, providing the necessary technical details for its effective utilization in the laboratory.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid with the molecular formula C₈H₈BF₃O₃ and a molecular weight of approximately 219.95 g/mol .[4]

| Property | Value | Source |

| CAS Number | 886536-37-4 | PubChem[4] |

| Molecular Formula | C₈H₈BF₃O₃ | PubChem[4] |

| Molecular Weight | 219.95 g/mol | PubChem[4] |

| Melting Point | 191-194 °C | Various Suppliers |

| Boiling Point (Predicted) | 297.1 ± 50.0 °C | Various Suppliers |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | Various Suppliers |

The trifluoroethoxy group significantly influences the electronic nature of the aromatic ring. The strong electron-withdrawing effect of the three fluorine atoms increases the Lewis acidity of the boron center.[5] This enhanced acidity can impact the compound's reactivity in cross-coupling reactions and its interaction with biological targets.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 98%, which is a critical consideration for reproducible experimental results. When sourcing this reagent, it is imperative to obtain a certificate of analysis (CoA) to verify its purity and identity.

Table of Representative Suppliers:

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥95% | Part of their research chemicals portfolio. |

| TCI Chemicals | >98% | Often provides detailed analytical data. |

| Combi-Blocks | ≥97% | Specializes in building blocks for drug discovery. |

| Oakwood Chemical | ≥96% | A well-established supplier of fine chemicals. |

| Enamine | ≥95% | Known for its large collection of screening compounds and building blocks. |

This list is not exhaustive and is intended to provide a starting point for sourcing this reagent. Researchers should always verify the current product specifications and availability directly with the suppliers.

Synthesis of this compound: A Methodological Overview

The synthesis of arylboronic acids is a well-established field in organic chemistry.[6] A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[2]

A plausible and frequently employed synthetic route to this compound starts from 4-bromophenol. The phenolic hydroxyl group is first etherified with 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent. The resulting 1-bromo-4-(2,2,2-trifluoroethoxy)benzene is then converted to the corresponding Grignard or organolithium reagent, which is subsequently reacted with trimethyl borate or triisopropyl borate. The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Exemplary Synthetic Protocol

Step 1: Synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

-

To a solution of 4-bromophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-4-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of this compound

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of 1-bromo-4-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings and initiate the Grignard reaction (a crystal of iodine may be used as an initiator).

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the prepared Grignard reagent to the solution of trimethyl borate via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction